molecular formula C19H30O3 B595357 6β-Hydroxyandrosterone (available to WADA laboratories only) CAS No. 152886-16-3

6β-Hydroxyandrosterone (available to WADA laboratories only)

Cat. No.: B595357
CAS No.: 152886-16-3
M. Wt: 306.446
InChI Key: ACXNWFRSEGWJGF-MLQQIXETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6β-Hydroxyandrosterone (6β-OH-And) is a phase II metabolite of testosterone, formed via glucuronidation at the 6β-hydroxyl position . It is critical in anti-doping controls, as its presence in urine can indicate exogenous testosterone administration. Unlike phase I metabolites, 6β-OH-And remains conjugated with glucuronic acid even after enzymatic hydrolysis, necessitating advanced detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification . The compound’s structural complexity—specifically the stereochemistry of the 6β-hydroxyl group—distinguishes it from other steroid metabolites and underscores its utility in differentiating endogenous and synthetic steroid use .

WADA laboratories prioritize 6β-OH-And due to its stability and specificity as a biomarker. Its detection is governed by technical documents such as TD IRMS and TD EAAS, which outline protocols for isotope ratio mass spectrometry (GC-C-IRMS) to confirm synthetic origins .

Properties

CAS No.

152886-16-3

Molecular Formula

C19H30O3

Molecular Weight

306.446

IUPAC Name

(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1

InChI Key

ACXNWFRSEGWJGF-MLQQIXETSA-N

SMILES

CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O

Synonyms

6β-Hydroxyandrosterone (available to WADA laboratories only)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 6β-Hydroxyandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and detection in biological samples .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include glucuronide conjugates, which are essential for the compound’s detection in doping control studies .

Comparison with Similar Compounds

Structural and Metabolic Comparisons

The following table summarizes key differences between 6β-OH-And and structurally related steroids:

Compound Molecular Formula Hydroxyl Position Metabolic Pathway Detection Method Relevance to Doping Control
6β-Hydroxyandrosterone C₁₉H₂₈O₃ Testosterone glucuronidation LC-MS/MS, GC-C-IRMS Marker for exogenous testosterone
6α-Hydroxy Metandienone C₂₀H₂₈O₃ Metandienone oxidation LC-MS/MS Metandienone metabolite; less stable
16α-Hydroxyandrosterone C₁₉H₃₀O₃ 16α Androstenediol metabolism GC-MS Minor biomarker; limited utility
6β-Hydroxy-4-norandrostenedione C₁₈H₂₆O₃ 4-Norandrostenedione hydroxylation GC-MS (enol-TMS derivative) Short detection window; low abundance
Key Observations:

Positional Isomerism: The stereochemistry of the hydroxyl group (6β vs. 6α) significantly impacts metabolic stability and detectability. For example, 6α-Hydroxy Metandienone is less stable than 6β-OH-And, leading to faster clearance .

Metabolic Pathways: 6β-OH-And arises specifically from testosterone glucuronidation, whereas 6β-Hydroxy-4-norandrostenedione is a metabolite of 4-norandrostenedione, a synthetic prohormone .

Detection Challenges: 6β-Hydroxy-4-norandrostenedione is excreted in trace amounts and requires derivatization for GC-MS analysis, complicating its identification .

Analytical Considerations

  • 6β-OH-And : LC-MS/MS is preferred due to its conjugated form, bypassing hydrolysis inefficiencies . GC-C-IRMS is used to confirm synthetic origins by analyzing carbon isotope ratios .
  • 6α-Hydroxy Metandienone: Detected via LC-MS/MS but less prioritized in anti-doping due to its transient presence .
  • 16α-Hydroxyandrosterone : GC-MS suffices but lacks specificity for doping cases .

Key Studies

Synthesis and Characterization : 6β-OH-And glucuronides were synthesized and characterized using NMR, confirming the 6β-hydroxyl configuration and glucuronidation site .

Anti-Doping Utility : WADA identifies 6β-OH-And as a critical marker when paired with altered steroid profile ratios (e.g., 7β-hydroxydehydroepiandrosterone/16α-hydroxyandrosterone sulfates) .

Comparative Metabolism: 6β-hydroxylation is common in 3-keto-1,4-diene steroids (e.g., metandienone, boldenone), but metabolites like 6β-Hydroxy-4-norandrostenedione are minor and transient .

Challenges and Limitations

  • Low Abundance: 6β-hydroxy metabolites of certain steroids (e.g., 4-norandrostenedione) are excreted in minimal quantities, reducing their diagnostic value .
  • Isomer Differentiation : Techniques like GC-MS struggle to distinguish 6α- and 6β-hydroxylated isomers without derivatization or advanced chromatography .

Biological Activity

6β-Hydroxyandrosterone (6β-OH-And) is a steroid metabolite that has gained attention in the field of doping control, particularly in sports. It is classified as an anabolic androgenic steroid (AAS) and is monitored by the World Anti-Doping Agency (WADA) due to its potential for misuse in athletic performance enhancement. This article explores the biological activity of 6β-OH-And, its metabolic pathways, detection methods, and implications for doping control.

Chemical Structure and Metabolism

6β-Hydroxyandrosterone is a hydroxylated derivative of androsterone, characterized by the presence of a hydroxyl group at the 6β position. This modification alters its biological activity and metabolic pathways compared to other androgens.

Metabolic Pathways

The metabolism of 6β-OH-And primarily involves conjugation reactions that render it more water-soluble for excretion. The main metabolic products include glucuronides, such as 3α-glucuronide-6β-hydroxyandrosterone (6OH-A-3G), which have been identified as significant markers for testosterone administration. These metabolites are resistant to enzymatic hydrolysis, making them valuable for doping detection .

Biological Activity

The biological activity of 6β-OH-And is linked to its role as a metabolite of testosterone. It exhibits androgenic properties that can influence muscle growth, fat distribution, and overall physical performance. The compound's activity can be assessed through various biological assays that measure its effects on androgen receptors and other cellular pathways.

Case Studies

  • Detection in Urine Samples : A study involving male athletes demonstrated that urinary levels of 6OH-A-3G significantly increased following testosterone administration, indicating its potential as a reliable biomarker for doping . The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze urine samples collected post-administration.
  • Impact on Steroid Profiles : Research has shown that the inclusion of 6β-OH-And and its glucuronides in steroid profiling enhances the ability to differentiate between natural endogenous production and exogenous administration of testosterone. This specificity is crucial for accurate doping control assessments .

Analytical Methods

The detection of 6β-OH-And and its metabolites involves advanced analytical techniques that ensure sensitivity and specificity:

Method Description Advantages
Gas Chromatography (GC)Separates compounds based on volatilityHigh resolution and sensitivity
Mass Spectrometry (MS)Identifies compounds based on mass-to-charge ratioAccurate quantification
Liquid Chromatography (LC)Separates compounds in liquid phaseSuitable for polar metabolites

Recent advancements have led to the development of validated methods for quantifying 27 endogenous steroids, including 6β-OH-And metabolites, enhancing the capabilities of anti-doping laboratories .

Q & A

Q. What validated analytical methods are recommended for detecting 6β-Hydroxyandrosterone in biological samples?

To ensure reliable detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 6β-Hydroxyandrosterone. Key methodological considerations include:

  • Chromatographic separation : Use reverse-phase columns (e.g., C18) with gradient elution to resolve structurally similar steroid metabolites, such as 11β-hydroxyandrosterone or tetrahydrocortisol, which may co-elute .
  • Internal standards : Isotope-labeled analogs (e.g., deuterated 6β-Hydroxyandrosterone) improve quantification accuracy by correcting for matrix effects and instrument variability .
  • Hydrolysis optimization : For conjugated metabolites (e.g., glucuronides), enzymatic hydrolysis with β-glucuronidase must be validated to ensure complete deconjugation without degrading the target analyte .

Q. How does 6β-Hydroxyandrosterone factor into anti-doping research under WADA guidelines?

6β-Hydroxyandrosterone is analyzed exclusively in WADA-accredited laboratories to detect glucocorticoid misuse. Key regulatory considerations include:

  • Sample handling : All samples must adhere to the International Standard for Laboratories (ISL), ensuring chain-of-custody documentation and storage conditions compliant with long-term stability requirements .
  • Reporting thresholds : Laboratories must align with WADA’s technical documents (e.g., TD2024MRPL) to differentiate endogenous levels from exogenous administration .
  • Research permissions : Use of samples for anti-doping research requires anonymization to prevent athlete identification unless explicit consent is obtained .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolite levels of 6β-Hydroxyandrosterone across studies?

Discrepancies often arise from methodological variability. To address this:

  • Standardize pre-analytical protocols : Control for factors like urine pH, storage temperature, and freeze-thaw cycles, which alter metabolite stability .
  • Cross-validate assays : Compare results across multiple platforms (e.g., GC-MS vs. LC-MS/MS) to identify systematic biases .
  • Population stratification : Account for inter-individual variability in cytochrome P450 (CYP3A4/5) activity, which influences 6β-Hydroxyandrosterone synthesis rates .

Q. What experimental designs are optimal for longitudinal monitoring of 6β-Hydroxyandrosterone in anti-doping studies?

Longitudinal studies require:

  • Baseline profiling : Establish individual reference ranges using ≥3 baseline samples per athlete to account for circadian and diurnal fluctuations .
  • Targeted retesting : Leverage WADA’s Athlete Biological Passport (ABP) framework to prioritize samples for retrospective analysis based on atypical steroid profiles .
  • Multi-matrix analysis : Correlate urinary 6β-Hydroxyandrosterone with serum cortisol or other glucocorticoid metabolites to confirm exogenous administration .

Q. How can genomic data be integrated into studies of 6β-Hydroxyandrosterone metabolism?

Advanced approaches include:

  • Pharmacogenomic profiling : Screen for CYP3A4/5 polymorphisms that alter 6β-Hydroxyandrosterone production, potentially masking doping violations .
  • Epigenetic modulation : Investigate DNA methylation patterns in glucocorticoid receptor genes (e.g., NR3C1) to explain inter-athlete variability in metabolite ratios .

Methodological Notes

  • Data interpretation : Use ratio-based metrics (e.g., 6β-Hydroxyandrosterone/cortisol) to normalize for renal excretion variability .
  • Ethical compliance : Adhere to WADA’s International Standard for Testing and Investigations (ISTI) when accessing stored samples for research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.